1-(pyridin-4-yl)-1H-pyrazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives involves multi-step processes, including condensation reactions, and often requires specific conditions to achieve desired yields. For example, the synthesis of related compounds such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has been reported, showcasing the complexity of these synthesis pathways. These processes highlight the importance of precise reaction conditions and the role of ligands in achieving high crystalline symmetry and phase behavior, which are critical for the compound's applications in fluorescence and photoluminescence properties (Hiscock et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including single-crystal X-ray diffraction and Hirshfeld surface analysis, is pivotal in understanding the supramolecular characteristics of 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives. These analyses reveal the compound's ability to engage in π–π stacking and hydrogen bonding, contributing to its distinct physical and chemical properties. The structural examination provides insights into the compound's molecular symmetry and phase transitions, crucial for its applications in materials science and chemistry (Joekar et al., 2023).
Chemical Reactions and Properties
1-(Pyridin-4-yl)-1H-pyrazol-4-amine participates in various chemical reactions, illustrating its reactive nature and functional versatility. Its involvement in the synthesis of complex heterocyclic compounds through reactions like guanylation and condensation with aldehydes or ketones highlights its utility in creating diverse molecular structures. These reactions are fundamental in exploring the compound's potential in pharmaceuticals and material sciences, providing a pathway to novel compounds with specific properties (Dolzhenko et al., 2012).
Physical Properties Analysis
The physical properties of 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives, such as melting points, solubility, and phase behavior, are essential for their application in various fields. The compound's ability to exhibit supercooling and its phase transition from single crystal to birefringent fluid at high temperatures are significant for its use in materials science, particularly in developing new materials with unique optical properties (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-(pyridin-4-yl)-1H-pyrazol-4-amine, including its reactivity and interaction with other compounds, play a crucial role in its applications in synthesis and drug development. Its ability to form complexes with metals and participate in coupling reactions underlines its utility in constructing complex molecular architectures. These properties are instrumental in the compound's role in catalysis, drug design, and the development of materials with specific functionalities (Dolzhenko et al., 2012); (Rosenberg et al., 2012).
Scientific Research Applications
Use in Non-linear Optics
- Summary of Application: This compound and its derivatives have been used in the study of materials with non-linear optical properties . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application: The compound and its derivatives were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .
Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
- Summary of Application: Comprehensive data from 2017 to 2021 have been reported on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes: The advantages and drawbacks of each synthetic method were considered .
Pharmaceutical Intermediates
- Summary of Application: 1-(4-Pyridyl)ethylamine, a related compound, is used as a pharmaceutical intermediate .
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Summary of Application: 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “1-(pyridin-4-yl)-1H-pyrazol-4-amine”, have been studied for their biomedical applications . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application: The synthesis of these compounds starts from both a preformed pyrazole or pyridine . The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Non-linear Optics Applications of Derivatives
- Summary of Application: Derivatives of “1-(pyridin-4-yl)-1H-pyrazol-4-amine” have been studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application: The derivatives were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Synthesis of 4-Cyanopyridines
Safety And Hazards
Future Directions
The synthesis and biomedical applications of similar compounds have been explored in recent years. For instance, pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms, have been synthesized and used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
properties
IUPAC Name |
1-pyridin-4-ylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNONLBGNMHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182672 | |
Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-yl)-1H-pyrazol-4-amine | |
CAS RN |
28466-04-8 | |
Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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